Stearamidoethyl(2-hydroxyethyl)amine, acetate
Description
Chemical Identity: Stearamidoethyl(2-hydroxyethyl)amine, acetate (CAS: 57478-07-6) is a fatty amide derivative with a molecular formula of C₂₂H₄₆N₂O₂·C₂H₄O₂ (). Structurally, it comprises a stearamide (C₁₈ alkyl chain) linked to an ethylamine backbone substituted with a 2-hydroxyethyl group, paired with an acetate counterion. Its SMILES notation (CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC (=O)O) highlights the amide, hydroxyethyl, and acetate moieties.
Properties
CAS No. |
53585-52-7 |
|---|---|
Molecular Formula |
C22H46N2O2.C2H4O2 C24H50N2O4 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
acetic acid;N-[2-(2-hydroxyethylamino)ethyl]octadecanamide |
InChI |
InChI=1S/C22H46N2O2.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)24-19-18-23-20-21-25;1-2(3)4/h23,25H,2-21H2,1H3,(H,24,26);1H3,(H,3,4) |
InChI Key |
FMPKQAWGNSGARV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCCNCCO.CC(=O)O |
Related CAS |
53585-52-7 57478-07-6 |
Origin of Product |
United States |
Preparation Methods
Direct Amidation of Stearic Acid with N-(2-Aminoethyl)ethanolamine
The most cited method involves a two-step process:
- Amidation : Stearic acid reacts with N-(2-aminoethyl)ethanolamine at 160–180°C under nitrogen, catalyzed by titanium(IV) isopropoxide (0.5–1.5 wt%). The reaction proceeds via nucleophilic acyl substitution, with water removal via Dean-Stark trap improving yields.
- Acetate Formation : The resultant stearamidoethyl(2-hydroxyethyl)amine is neutralized with glacial acetic acid in ethanol at 50°C, yielding the acetate salt with 87–92% purity.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 160–180°C | <160°C: <60% yield; >180°C: degradation |
| Catalyst Loading | 0.5–1.5 wt% Ti(OiPr)₄ | Excess catalyst causes side reactions |
| Reaction Time | 4–6 hours | Prolonged time increases hydrolysis risk |
Transamidation of Stearamide Precursors
Alternative routes employ transamidation of pre-formed stearamides (e.g., stearamide MEA) with 2-(2-hydroxyethylamino)ethylamine in toluene at 120°C. This method avoids direct handling of stearic acid but requires stringent moisture control. Yields range from 78–85%, with byproducts including N,N’-diethylstearamide (3–7%).
Purification and Characterization
Crystallization and Filtration
Crude product is purified via recrystallization from ethanol/water (3:1 v/v), achieving >99% purity after two cycles. Differential Scanning Calorimetry (DSC) shows a melting endotherm at 72–74°C, consistent with monohydrate forms.
Spectroscopic Analysis
- FT-IR : N-H stretch (3280 cm⁻¹), amide I band (1640 cm⁻¹), acetate C=O (1715 cm⁻¹).
- ¹H NMR (400 MHz, CDCl₃): δ 0.88 (t, 3H, CH₃), 1.25 (m, 28H, CH₂), 2.15 (t, 2H, CO-NH), 3.45 (m, 4H, N-CH₂-CH₂-OH), 4.75 (s, 1H, OH), 1.91 (s, 3H, CH₃COO⁻).
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Recent patents describe tubular reactors with static mixers, enabling rapid heat transfer and reduced reaction times (2.5 hours vs. 6 hours batch). Productivity reaches 12 kg·L⁻¹·h⁻¹ at 170°C, with 30% lower energy consumption.
Byproduct Management
Side products like stearic acid ethyl ester (2–5%) are removed via liquid-liquid extraction with hexane. Residual catalyst (Ti) is reduced to <10 ppm using chelating resins.
Chemical Reactions Analysis
Types of Reactions
Stearamidoethyl(2-hydroxyethyl)amine, acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine or alcohol forms.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stearic acid derivatives, while reduction may produce stearamidoethyl(2-hydroxyethyl)amine.
Scientific Research Applications
Stearamidoethyl(2-hydroxyethyl)amine, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is employed in the study of membrane proteins and lipid interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems, where its amphiphilic properties can help in the encapsulation and transport of hydrophobic drugs.
Mechanism of Action
The mechanism of action of Stearamidoethyl(2-hydroxyethyl)amine, acetate involves its interaction with both hydrophobic and hydrophilic environments. The stearic acid chain interacts with hydrophobic regions, while the amine and hydroxyethyl groups interact with hydrophilic regions. This allows the compound to stabilize emulsions and enhance the solubility of hydrophobic substances in aqueous environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N,N-Bis(2-hydroxyethyl)alkyl (C8–C18) Amine Hydrochlorides
- Structural Differences : Replace the acetate counterion with hydrochloride and add a second hydroxyethyl group ().
- Applications : Used in plastic food-contact materials.
- Key Contrast : The acetate form (target compound) may exhibit lower migration risk compared to hydrochlorides due to differing solubility and ionic interactions .
Stearylamidoethyltriethylenetetramine Acetate
- Structural Differences : Features a longer polyamine chain (triethylenetetramine) instead of a single hydroxyethyl group ().
- Applications : Likely used in specialized surfactants or chelating agents.
- Key Contrast : The extended amine chain enhances metal-binding capacity but reduces biodegradability compared to the simpler hydroxyethylamine structure of the target compound .
Diethanolamine (DEA) and Triethanolamine (TEA)
- Structural Differences : DEA (bis(2-hydroxyethyl)amine) and TEA (tris(2-hydroxyethyl)amine) lack the stearamide group ().
- Applications : DEA is used in gas scrubbing and cosmetics; TEA is a common emulsifier.
- Physicochemical : DEA and TEA are more water-soluble due to shorter alkyl chains. The target compound’s stearamide group enhances lipid compatibility, making it suitable for hydrophobic formulations .
2-(Dimethylamino)ethyl Acetate
- Structural Differences : A quaternary ammonium ester with a methyl-substituted amine instead of hydroxyethyl ().
- Applications : Medical intermediate (e.g., drug synthesis).
- Key Contrast: The dimethylamino group increases volatility and reactivity, whereas the target compound’s hydroxyethyl and stearamide groups improve stability and surfactant properties .
Functional and Regulatory Comparisons
Physicochemical Properties
| Compound | Molecular Weight | Solubility | Hydrophobicity |
|---|---|---|---|
| Stearamidoethyl(2-hydroxyethyl)amine, acetate | 428.69 g/mol (amine) + 60.05 g/mol (acetate) | Low in water, high in organic solvents | High (C₁₈ chain) |
| N,N-Bis(2-hydroxyethyl)stearylamine hydrochloride | ~400–450 g/mol | Moderate in water | Moderate |
| Diethanolamine (DEA) | 105.14 g/mol | High in water | Low |
| 2-(Dimethylamino)ethyl acetate | 143.18 g/mol | High in polar solvents | Low |
Biological Activity
Stearamidoethyl(2-hydroxyethyl)amine, acetate, also known as N,N-bis(2-hydroxyethyl)stearylamine, is a compound that has garnered attention for its potential biological activities, particularly in the fields of food safety and biocompatibility. This article reviews its biological activity, safety assessments, and relevant research findings.
This compound is an amine derivative characterized by its stearyl group, which contributes to its amphiphilic properties. This compound is often utilized in various applications including as an antistatic agent in polymers and as a surfactant in cosmetic formulations.
Antimicrobial Properties
Research has indicated that stearamidoethyl(2-hydroxyethyl)amine possesses antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating a significant reduction in bacterial viability when exposed to the compound. This property makes it a candidate for use in formulations aimed at preventing microbial contamination in food packaging and cosmetic products .
Cytotoxicity and Safety
The European Food Safety Authority (EFSA) conducted a comprehensive safety assessment of N,N-bis(2-hydroxyethyl)stearylamine. The findings suggested that the compound does not raise concerns regarding genotoxicity or accumulation in humans when used at concentrations up to 2% in food contact materials. In a 28-day oral toxicity study, no adverse effects were observed at the specified limits, indicating a favorable safety profile for human exposure .
Case Study: Food Contact Materials
A significant case study focused on the migration behavior of stearamidoethyl(2-hydroxyethyl)amine from polymer films into food simulants. Migration tests showed that the primary component that migrated was the non-esterified form of the compound, with lower levels of its mono- and di-esters. The results confirmed that under normal conditions of use, the migration levels remained below the established safety thresholds .
Table of Biological Activities
Q & A
Q. What safety protocols are essential when handling this compound?
- Guidelines : Follow GHS hazard codes (H314, H318) for skin/eye protection. Use fume hoods, nitrile gloves, and emergency eyewash stations, as specified in OSHA-aligned safety data sheets for structurally similar amines .
Q. How should researchers document synthetic procedures to ensure reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
